2-((4-fluorophenyl)thio)-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)acetamide
Description
2-((4-Fluorophenyl)thio)-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)acetamide is a heterocyclic acetamide derivative featuring a fluorophenylthio group, a furan-2-yl moiety, and a thiophen-3-yl substituent. The compound combines sulfur-containing groups (thioether and thiophene) with oxygen-containing heterocycles (furan), which may influence its physicochemical properties and biological interactions. Such structural motifs are common in pharmaceuticals and agrochemicals due to their electronic and steric effects.
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO2S2/c19-14-3-5-15(6-4-14)24-12-18(21)20-10-16(13-7-9-23-11-13)17-2-1-8-22-17/h1-9,11,16H,10,12H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZMPCRLJLGEEHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)CSC2=CC=C(C=C2)F)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-fluorophenyl)thio)-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)acetamide typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a 4-fluorophenylthiol reacts with an appropriate acetamide derivative under controlled conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and reduce the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
2-((4-fluorophenyl)thio)-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene and furan rings can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: Hydrogen gas with Pd/C catalyst under atmospheric pressure.
Substitution: Electrophiles like bromine in acetic acid.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding reduced thiophene or furan derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
2-((4-fluorophenyl)thio)-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Investigated for its electronic properties and potential use in organic electronic devices.
Mechanism of Action
The mechanism of action of 2-((4-fluorophenyl)thio)-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)acetamide involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound’s structure can be compared to other acetamide derivatives with variations in aromatic, heterocyclic, or substituent groups (Table 1). Key structural differences include:
- Fluorophenylthio vs. Chlorophenyl/Bromophenyl: Substituting fluorine with chlorine or bromine alters lipophilicity and electronic effects. For example, N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide () has a chlorophenyl group and a pyridine-thioether linkage, synthesized in 85% yield via reflux conditions .
- Heterocyclic Combinations : The dual presence of furan and thiophene in the target compound contrasts with simpler analogs like N-(4-bromophenyl)-2-(2-thienyl)acetamide (), which contains only a thiophene ring. Such combinations may enhance binding to biological targets due to increased π-π interactions .
Pharmacological Profiles
- Antimycobacterial Activity : N-(4-Bromophenyl)-2-(2-thienyl)acetamide derivatives () showed promising in vitro activity against Mycobacterium tuberculosis, suggesting that thiophene-containing acetamides are viable scaffolds for antitubercular drug development .
- Enzyme Inhibition: Cyanopyridine-thioacetamides (e.g., LBJ-03 in ) demonstrated potent indoleamine-2,3-dioxygenase 1 (IDO1) inhibition (IC₅₀: 0.89 µM), attributed to the electron-withdrawing cyano group enhancing target binding . The target compound’s fluorophenylthio group may similarly modulate enzyme interactions.
- Antimicrobial Effects : Thiazole-linked acetamides () exhibited antimicrobial properties, with crystal structures revealing intermolecular hydrogen bonds critical for stability and activity .
Physicochemical Properties
- Solubility and Stability : Thiophene and furan rings may reduce aqueous solubility compared to purely aromatic analogs but improve membrane permeability. Fluorine’s electronegativity could enhance metabolic stability .
- Crystallography : Analogous structures (e.g., ) form stable crystals via N–H⋯N hydrogen bonds, a feature likely shared by the target compound .
Biological Activity
2-((4-fluorophenyl)thio)-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)acetamide is a synthetic organic compound notable for its potential biological activities. The unique structural features of this compound, including the presence of a furan ring, a thiophenyl group, and an acetamide moiety, contribute to its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Thioether Linkage : Reacting 4-fluorothiophenol with an appropriate halide under basic conditions.
- Introduction of the Furan Ring : Achieved through a coupling reaction with a suitable furan derivative.
- Acetamide Formation : The final step involves reacting the intermediate with acetic anhydride or similar reagents to form the acetamide group.
Anticancer Activity
Research has indicated that compounds with similar structural features exhibit significant anticancer activity. For instance, derivatives containing furan and thiophene moieties have shown promising results against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 16f | HepG2 | 6.19 ± 0.50 | |
| 16f | MCF-7 | 5.10 ± 0.40 | |
| 40a | MCF-7 | 22.04 | |
| 40b | HepG2 | 34.94 |
These results suggest that modifications to the compound can enhance its cytotoxic effects against cancer cells.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. In vitro studies have shown that similar thioether compounds exhibit significant antimicrobial properties against various pathogens.
These findings highlight the compound's potential in treating infections caused by resistant bacterial strains.
Antioxidant Activity
Compounds with similar structures have been evaluated for their antioxidant properties, which are crucial in preventing oxidative stress-related diseases.
Antioxidant activity is essential for developing therapeutic agents aimed at reducing oxidative damage in cells.
The biological activity of this compound may involve interactions with specific biological targets such as enzymes or receptors:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or bacterial growth.
- Receptor Modulation : It could potentially modulate receptor activity, influencing cellular signaling pathways relevant to disease processes.
Case Studies
Recent studies have demonstrated the efficacy of compounds with similar structures in various biological assays:
-
Anticancer Efficacy : A study indicated that a derivative similar to our compound exhibited potent antiproliferative effects against HepG2 and MCF-7 cell lines, outperforming conventional chemotherapeutics like doxorubicin.
"The compound showed significant inhibition of cancer cell proliferation, indicating its potential as a therapeutic agent."
-
Antimicrobial Synergy : Another investigation revealed that when combined with standard antibiotics, derivatives exhibited synergistic effects against resistant strains of bacteria.
"The combination therapy enhanced the efficacy of existing antibiotics, suggesting a promising avenue for overcoming resistance."
Q & A
Q. Q1. What are the optimal synthetic routes for 2-((4-fluorophenyl)thio)-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)acetamide, and how can purity be ensured?
Methodological Answer: Synthesis typically involves multi-step protocols. For example:
- Step 1: React 4-fluorothiophenol with chloroacetamide derivatives under basic conditions to form the thioether linkage (analogous to methods in ).
- Step 2: Couple the intermediate with a furan-thiophene ethylamine moiety via nucleophilic substitution or amide coupling (e.g., using EDC/HOBt or DCC).
- Purity Assurance: Use column chromatography (silica gel, gradient elution) followed by HPLC (C-18 column, acetonitrile/water mobile phase). Validate purity via NMR (<1% impurities) and LC-MS (≥95% purity) .
Q. Q2. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR: Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from the furan (δ 6.2–7.4 ppm), thiophene (δ 7.1–7.5 ppm), and fluorophenyl (δ 7.3–7.8 ppm) groups.
- FT-IR: Confirm amide C=O stretch (~1650 cm⁻¹) and C-S bond (~680 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., C₂₀H₁₇FNO₂S₂) with <5 ppm error .
Advanced Research Questions
Q. Q3. How can density functional theory (DFT) predict the compound’s electronic properties and reactivity?
Methodological Answer:
- Modeling: Use hybrid functionals (e.g., B3LYP/6-311++G(d,p)) to calculate HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices.
- Applications: Predict nucleophilic/electrophilic sites for derivatization. Compare results with experimental UV-Vis spectra (e.g., λmax ~270 nm for π→π* transitions) .
Q. Q4. What in vitro assays are suitable for evaluating its kinase inhibition potential?
Methodological Answer:
Q. Q5. How can metabolic stability be assessed in hepatic microsomes?
Methodological Answer:
- Incubation: Use human liver microsomes (HLM) with NADPH cofactor. Monitor parent compound depletion via LC-MS/MS over 60 minutes.
- Degradant Identification: Employ solid-phase extraction (C-18) followed by HRMS/MS to detect hydroxylated or glutathione-adducted metabolites (e.g., m/z shifts +16 or +305 Da) .
Q. Q6. What crystallographic strategies resolve its 3D structure?
Methodological Answer:
- Crystallization: Optimize vapor diffusion (e.g., 20% PEG 3350, 0.1 M Tris pH 8.5) to obtain single crystals.
- Data Collection: Use synchrotron radiation (λ = 0.98 Å) for high-resolution (<1.5 Å) data. Refine with SHELXL, validating torsional angles of the thiophene-furan ethyl group .
Data Contradictions and Resolution
Q. Q7. Discrepancies in reported bioactivity: How to address variability in IC50 values across studies?
Methodological Answer:
- Source Analysis: Compare assay conditions (e.g., ATP concentration, enzyme lot variability).
- Control Standardization: Include reference inhibitors (e.g., staurosporine for kinase assays) and normalize data to internal controls.
- Statistical Validation: Use ANOVA with post-hoc tests (p<0.05) to assess significance across replicates .
Experimental Design Considerations
Q. Q8. How to design SAR studies for furan-thiophene analogs?
Methodological Answer:
- Scaffold Modifications: Replace furan with pyrrole or thiophene with benzene.
- Assay Cascade: Prioritize compounds with <100 nM IC50 in kinase assays for ADME-Tox profiling (e.g., Caco-2 permeability, CYP inhibition).
- Computational Guidance: Use molecular docking (AutoDock Vina) to predict binding poses in ATP pockets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
